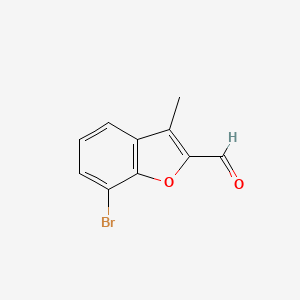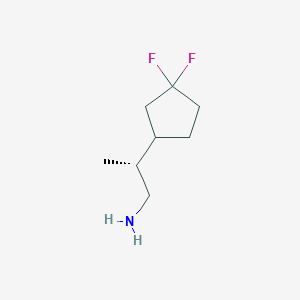
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine: is a chiral amine compound characterized by the presence of a difluorocyclopentyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine typically involves the following steps:
Formation of the Difluorocyclopentyl Intermediate: The difluorocyclopentyl group is synthesized through a series of fluorination reactions starting from cyclopentane.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the (2R)-enantiomer.
Amine Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale fluorination: Utilizing continuous flow reactors to achieve efficient fluorination.
Automated chiral resolution: Employing high-throughput chiral chromatography for enantiomer separation.
Catalytic amination:
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorocyclopentyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiol-substituted products.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of METTL3 (N6-adenosine-methyltransferase 70 kDa subunit).
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry
Material Science: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of METTL3, thereby inhibiting its methyltransferase activity . This inhibition can affect various biological pathways, including RNA methylation and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine: The enantiomer of the compound with different biological activity.
(2R)-2-(3,3-Difluorocyclopentyl)butan-1-amine: A similar compound with an extended carbon chain.
(2R)-2-(3,3-Difluorocyclopentyl)ethan-1-amine: A similar compound with a shorter carbon chain.
Uniqueness
Chirality: The (2R)-enantiomer exhibits unique biological activity compared to its (2S)-counterpart.
Fluorination: The presence of the difluorocyclopentyl group imparts distinct chemical properties, such as increased metabolic stability and lipophilicity.
Properties
IUPAC Name |
(2R)-2-(3,3-difluorocyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(5-11)7-2-3-8(9,10)4-7/h6-7H,2-5,11H2,1H3/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXOCEGCGUUYTF-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B2806507.png)
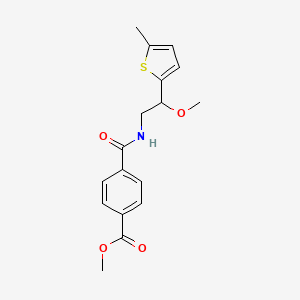
![rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B2806510.png)
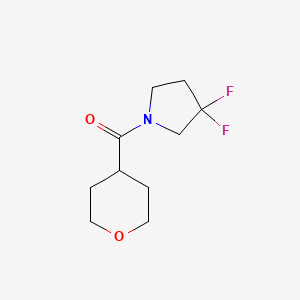
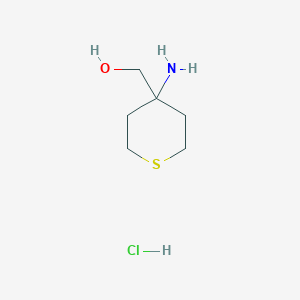

![N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2806517.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2806519.png)
![N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2806520.png)
![2-[Benzyl(3-chloro-4-fluorophenyl)amino]propan-1-ol](/img/structure/B2806521.png)
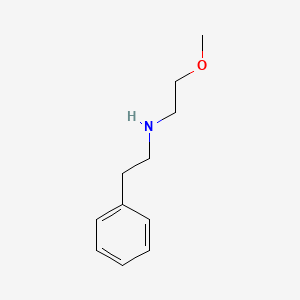
![(4E)-2-phenyl-4-{[(pyrimidin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2806525.png)
